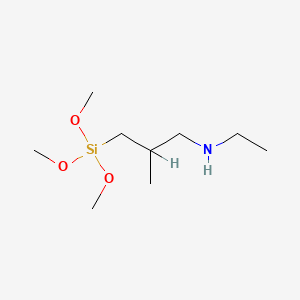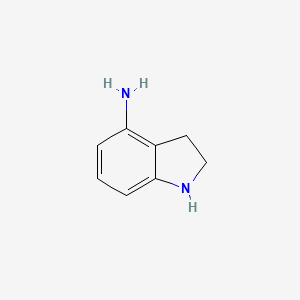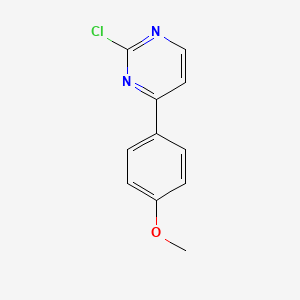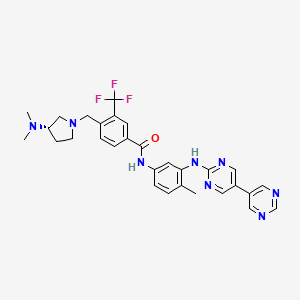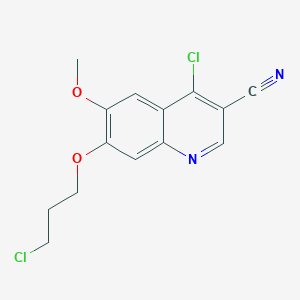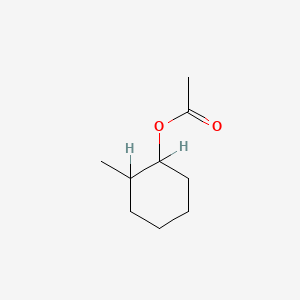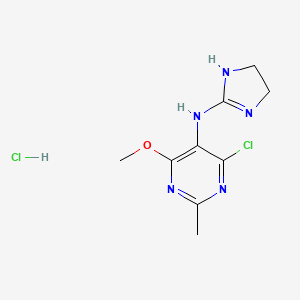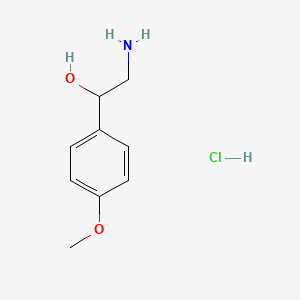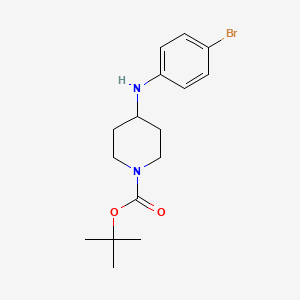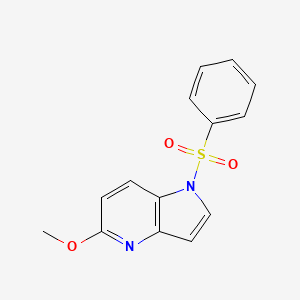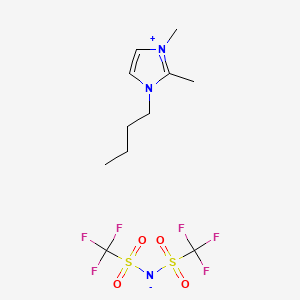
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is an organometallic compound with the molecular formula C22H36Zr. It is a zirconium-based compound where the zirconium atom is bonded to two pentamethylcyclopentadienyl ligands and two methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) can be synthesized through the reaction of zirconium tetrachloride with pentamethylcyclopentadienyl lithium, followed by the addition of methyl lithium. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ZrCl4+2LiC5(CH3)5→Zr(C5(CH3)5)2Cl2+2LiCl
Zr(C5(CH3)5)2Cl2+2LiCH3→Zr(C5(CH3)5)2(CH3)2+2LiCl
Industrial Production Methods: Industrial production of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide reagents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Zirconium dioxide (ZrO2) is a major product.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium compounds depending on the reagents used
Scientific Research Applications
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of advanced materials, such as high-performance ceramics and coatings.
Mechanism of Action
The mechanism of action of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) involves the coordination of the zirconium center with various substrates. The pentamethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bonds. This activation is crucial for its role as a catalyst in polymerization reactions .
Comparison with Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride (Zirconocene dichloride): Similar structure but with cyclopentadienyl ligands and chlorine atoms instead of methyl groups.
Dimethylbis(cyclopentadienyl)zirconium(IV): Similar structure but with cyclopentadienyl ligands instead of pentamethylcyclopentadienyl ligands.
Uniqueness: Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide greater steric hindrance and electronic effects compared to cyclopentadienyl ligands. This results in enhanced stability and reactivity, making it a more effective catalyst in certain reactions .
Properties
CAS No. |
67108-80-9 |
|---|---|
Molecular Formula |
C22H36Zr-8 |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane;zirconium |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q-5;3*-1; |
InChI Key |
OSDRGEQSXXMZMG-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr] |
Canonical SMILES |
[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



